![molecular formula C20H25ClN4O5S B2619379 N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1189981-23-4](/img/structure/B2619379.png)
N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that features a benzothiazole ring, a morpholine group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and oxazole intermediates, followed by their coupling under specific conditions. Common reagents might include various acids, bases, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxides, while substitution could result in a variety of substituted derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities that make it suitable for pharmacological applications:
- Antitumor Activity: Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. Its structural components are believed to interact with specific cellular pathways involved in cancer progression.
- Antimicrobial Properties: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial strains. This property is particularly valuable in the development of new antibiotics.
- Neuroprotective Effects: Some studies indicate that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Therapeutic Applications
Given its promising biological activities, N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide hydrochloride could be explored for several therapeutic applications:
- Cancer Therapy: The ability to induce apoptosis in tumor cells positions this compound as a candidate for developing targeted cancer therapies.
- Infection Control: With its antimicrobial properties, it may be developed into new treatments for bacterial infections, especially those resistant to current antibiotics.
- Neurological Disorders: If further validated through clinical trials, this compound could serve as a basis for new drugs aimed at protecting neuronal health and function.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways. These findings suggest its potential as a lead compound for developing novel anticancer agents.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial effects of the compound demonstrated effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Study 3: Neuroprotection
In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect was attributed to the modulation of antioxidant enzyme activity and reduction of inflammatory markers.
Mechanism of Action
The mechanism of action of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE
- N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(PIPERIDIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE
Uniqueness
The uniqueness of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Benzothiazole ring : A heterocyclic compound that contributes to the biological activity.
- Oxazole moiety : Known for its role in various pharmacological activities.
- Morpholine group : Often associated with enhanced solubility and bioavailability.
The molecular formula is C21H26ClN3O3S2 with a molecular weight of approximately 468.0324 g/mol .
Research indicates that compounds with similar structures may exhibit various mechanisms of action, including:
- Antimicrobial Activity : Compounds containing oxazole and benzothiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated their effectiveness against strains like Staphylococcus aureus and Candida albicans .
- Anticonvulsant Properties : Some derivatives have been evaluated for their anticonvulsant activities in animal models, showing promising results in seizure prevention .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes, potentially positioning it as a candidate for anti-inflammatory therapies .
Antimicrobial Efficacy
A study on oxazole derivatives highlighted the Minimum Inhibitory Concentration (MIC) values against various pathogens:
Compound | MIC (µg/ml) | Target Organism |
---|---|---|
11 | 1.6 | Candida albicans |
12 | 0.8 | Aspergillus niger |
5-Fluorocytosine | 3.2 | Candida tropicalis |
This data suggests that similar compounds exhibit considerable antimicrobial potency .
Anticonvulsant Activity
In anticonvulsant screening using the maximal electroshock (MES) model, compounds structurally related to the target compound demonstrated significant protective effects against induced seizures:
Compound | Average Survival Time (min) | Model Used |
---|---|---|
R(+)-33 | 6 | MES |
Compound 8 | Not specified | PTZ |
These findings indicate potential therapeutic applications in seizure disorders .
Study on Antibacterial Activity
Singh et al. synthesized several substituted oxazoles and evaluated their antibacterial activity against multiple bacterial strains. The results indicated that certain derivatives exhibited stronger inhibition than standard antibiotics like amoxicillin .
Anticonvulsant Screening
In a comparative study of various compounds, one derivative showed a significant reduction in seizure frequency when tested in vivo against control groups treated with established anticonvulsants .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S.ClH/c1-26-14-4-5-15(27-2)18-17(14)22-20(30-18)24(19(25)16-6-7-21-29-16)9-3-8-23-10-12-28-13-11-23;/h4-7H,3,8-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLDJGWKQLPKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=NO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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